BenchChemオンラインストアへようこそ!

N-methyl-1H-indole-5-carboxamide

cPLA2α inhibition Inflammation SAR

N-methyl-1H-indole-5-carboxamide (CAS 121206-74-4) is an indole-5-carboxamide derivative with a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol. The compound features a secondary N-methyl amide at the 5-position of the indole ring, distinguishing it from primary amide, tertiary dimethylamide, and carboxylic acid analogs.

Molecular Formula C10H10N2O
Molecular Weight 174.2
CAS No. 121206-74-4
Cat. No. B6266785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1H-indole-5-carboxamide
CAS121206-74-4
Molecular FormulaC10H10N2O
Molecular Weight174.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1H-indole-5-carboxamide (CAS 121206-74-4): Core Scaffold and Procurement Baseline


N-methyl-1H-indole-5-carboxamide (CAS 121206-74-4) is an indole-5-carboxamide derivative with a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol [1]. The compound features a secondary N-methyl amide at the 5-position of the indole ring, distinguishing it from primary amide, tertiary dimethylamide, and carboxylic acid analogs. Its physicochemical profile includes a topological polar surface area (TPSA) of 44.89 Ų and a predicted LogP of 1.92, indicating moderate lipophilicity suitable for membrane permeability while retaining hydrogen-bonding capacity [1]. The compound is commercially available at 95% purity from multiple vendors, typically supplied for research use as a building block, reference standard, or pharmacological probe .

Why Generic Indole-5-carboxamide Substitution Fails: The Critical Role of N-Methylation


Indole-5-carboxamide derivatives exhibit widely divergent biological activities depending on the nature of the N-substituent. The simple replacement of a primary amide (CONH2) with an N-methyl amide (CONHCH3) is not a conservative substitution; it alters hydrogen-bond donor/acceptor capacity, lipophilicity, and conformational preferences, leading to quantifiable changes in target potency, selectivity, and physicochemical behavior [1]. For instance, N-methylation can reduce or abolish kinase inhibition in Haspin-targeting indole series while maintaining a distinct pharmacological fingerprint at other targets such as cPLA2α [2]. Procurement decisions based solely on the indole-5-carboxamide scaffold without specifying the N-substitution pattern risk selecting a compound with fundamentally different biological and physicochemical properties.

Quantitative Differentiation of N-Methyl-1H-indole-5-carboxamide: Comparator-Based Evidence


cPLA2α Inhibition: N-Methyl Amide vs. Primary Amide – A 3-Fold Potency Differential

In a vesicle assay measuring inhibition of human cytosolic phospholipase A2α (cPLA2α), N-methyl-1H-indole-5-carboxamide (compound 12, R = CONHCH3) exhibited an IC50 of 0.37 μM, compared to 0.12 μM for the unsubstituted primary amide analog (compound 5, R = CONH2) [1]. This represents an approximately 3-fold reduction in potency upon N-methylation. The N,N-dimethyl analog (compound 13, R = CON(CH3)2) showed a further reduction to IC50 0.84 μM, a 7-fold loss relative to the parent [1]. The free carboxylic acid (compound 4, R = COOH) was the most potent at IC50 0.035 μM [1]. These data demonstrate that N-methylation produces an intermediate potency profile, distinct from both the more potent primary amide and the less potent tertiary dimethylamide, making the N-methyl compound a specific tool for probing hydrogen-bonding requirements at this target.

cPLA2α inhibition Inflammation SAR

Physicochemical Differentiation: LogP and TPSA Comparison with Unsubstituted Indole-5-carboxamide

N-methyl-1H-indole-5-carboxamide has a predicted LogP of approximately 1.92 and a topological polar surface area (TPSA) of 44.89 Ų [1]. In comparison, the unsubstituted 1H-indole-5-carboxamide (CAS 1670-87-7, SD-169) has a reported cLogP of 1.97 and a TPSA of approximately 59.0 Ų (calculated from its structure containing a primary amide with two H-bond donors) [2]. The N-methyl substitution reduces the hydrogen-bond donor count from 2 to 1 (the indole N-H and the amide N-H in the primary amide vs. only the indole N-H in the N-methyl amide), which lowers TPSA and may improve passive membrane permeability while retaining hydrogen-bond acceptor capacity through the amide carbonyl [1][2]. This subtle shift in physicochemical properties can influence solubility, permeability, and off-target binding profiles.

Physicochemical profiling Drug-likeness Permeability

N-Methylation as a Structural Determinant in Haspin Kinase Inhibition: Activity Abolition vs. Active Secondary Amine

In a series of indole-based Haspin kinase inhibitors evaluated by FRET assay, compound 29, which contains an N-methyl group on the amine linker, was found to be inactive, whereas compound 16, bearing a secondary amine (N-H) at the same position, showed potent Haspin inhibition [1]. Molecular docking revealed that the N-methyl group of compound 29 prevented critical hydrogen-bond interactions with Asp611 and Ile490 that are established by the secondary amine moiety of compound 16 [1]. This demonstrates that N-methylation at key positions within indole-5-carboxamide derivatives can serve as a potent negative selectivity determinant, abolishing activity at certain kinase targets while potentially preserving activity at others such as cPLA2α.

Haspin kinase Cancer Kinase selectivity

Utility as a Drug Impurity Reference Standard: N-Methyl-1H-indole-5-carboxamide as a Desmethyl Impurity Marker

N-methyl-1H-indole-5-carboxamide is explicitly listed as a reference substance for drug impurity analysis in pharmaceutical quality control [1]. The compound serves as a characterized impurity marker for indole-5-carboxamide-based active pharmaceutical ingredients (APIs) where N-demethylation or N-methylation side reactions occur during synthesis or degradation. Unlike the unsubstituted indole-5-carboxamide or the N,N-dimethyl analog, the N-methyl compound represents a specific mono-methylation impurity that requires a matched, authenticated reference standard for HPLC, LC-MS, or NMR quantification in regulatory submissions. Commercial availability at 95% purity with accompanying certificates of analysis supports this application .

Pharmaceutical analysis Impurity profiling Reference standard

Optimal Application Scenarios for N-Methyl-1H-indole-5-carboxamide (CAS 121206-74-4)


cPLA2α SAR Studies Requiring N-Methyl Amide Pharmacophore Probes

Researchers conducting structure-activity relationship (SAR) studies on cytosolic phospholipase A2α inhibitors should select N-methyl-1H-indole-5-carboxamide as a specific tool to probe the hydrogen-bond donor requirements of the 5-position carboxamide. Its intermediate IC50 of 0.37 μM in the cPLA2α vesicle assay [1] makes it a critical comparator alongside the more potent primary amide (IC50 0.12 μM) and the weaker dimethylamide (IC50 0.84 μM), enabling precise SAR mapping of N-substitution effects on enzyme inhibition.

Kinase Selectivity Profiling Using N-Methylation as a Negative Selectivity Determinant

In kinase inhibitor discovery programs, N-methyl-1H-indole-5-carboxamide and related N-methylated indole-5-carboxamides can serve as selectivity controls, given that N-methylation has been shown to abolish Haspin kinase inhibition by disrupting key hydrogen-bond interactions with Asp611 and Ile490 in the ATP-binding pocket [2]. This compound is appropriate as a negative control or selectivity marker when evaluating indole-5-carboxamide-based kinase inhibitor libraries.

Pharmaceutical Impurity Method Development and Validation

Analytical development laboratories should procure N-methyl-1H-indole-5-carboxamide as a qualified reference standard for developing and validating HPLC, LC-MS, or NMR methods to detect and quantify N-methylated impurities in indole-5-carboxamide-containing APIs. Its documented use as a drug impurity reference standard [3] provides regulatory justification for its inclusion in impurity profiling protocols.

Physicochemical Property Benchmarking in CNS Drug Discovery

With a TPSA of 44.89 Ų and LogP of 1.92 [4], N-methyl-1H-indole-5-carboxamide occupies a favorable physicochemical space for CNS drug discovery, where TPSA < 60 Ų and LogP between 1-3 are associated with blood-brain barrier permeability. Medicinal chemists can use this compound as a minimal scaffold benchmark when designing brain-penetrant indole-based candidates, comparing the impact of additional substituents on physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-1H-indole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.